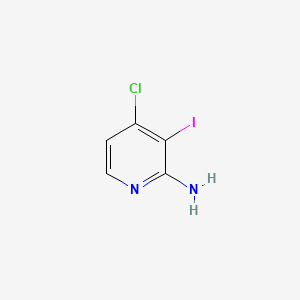

4-Chloro-3-iodopyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMULFKDCVPGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629107 | |

| Record name | 4-Chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417721-69-8 | |

| Record name | 4-Chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-iodopyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Chloro-3-iodopyridin-2-amine: Synthesis, Reactivity, and Strategic Application

Introduction: A Heterocyclic Scaffold of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. 4-Chloro-3-iodopyridin-2-amine emerges as a highly valuable and versatile intermediate. Its utility is derived from a unique trifecta of functional groups—an amine, a chloro substituent, and an iodo substituent—positioned on an electron-deficient pyridine core. This specific arrangement provides a platform for sequential and highly selective chemical transformations, enabling the construction of complex molecular architectures.

This technical guide offers an in-depth exploration of the chemical properties and reactivity of this compound. Moving beyond a simple recitation of facts, we will delve into the mechanistic rationale behind its reactivity, provide field-proven experimental protocols, and illustrate how its distinct functional handles can be independently addressed to forge new C-C and C-N bonds with precision.

Core Physicochemical and Safety Profile

Accurate characterization is the foundation of successful synthesis. The key physical and safety data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 417721-69-8 | [1][2] |

| Molecular Formula | C₅H₄ClIN₂ | [1] |

| Molecular Weight | 254.46 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 111-113 °C | [1] |

| Boiling Point | 319.8 °C at 760 mmHg | [1] |

| Storage | Store at 4°C, protect from light | [1] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram(s) | GHS06 (Toxic) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |

| Precautionary Codes | P264, P270, P330, P405, P501 | [1] |

Synthesis and Purification

The synthesis of this compound is most logically achieved via electrophilic iodination of the commercially available precursor, 4-chloro-2-aminopyridine. The amino group is an activating ortho-, para-director, while the chloro group is a deactivating meta-director. The C3 and C5 positions are therefore both activated by the amino group. The C3 position, being ortho to the powerful activating amino group, is the kinetically favored site for electrophilic attack.

Detailed Experimental Protocol: Synthesis

-

Rationale: This protocol employs N-Iodosuccinimide (NIS) as a mild and effective electrophilic iodine source. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction proceeds readily at room temperature without the need for strong acids, which could protonate the pyridine ring and deactivate it towards electrophilic attack.

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-aminopyridine (1.0 eq, e.g., 5.0 g).

-

Dissolution: Add anhydrous acetonitrile (approx. 100 mL) and stir until the starting material is fully dissolved.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) in a single portion (1.05 eq).

-

Reaction: Protect the flask from light with aluminum foil and stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (100 mL) to quench any unreacted NIS.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the title compound as a solid.

Core Reactivity: A Tale of Three Functional Groups

The synthetic power of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the C3 position.[4][5]

A. Palladium-Catalyzed Cross-Coupling at the C3-Iodo Position

The C3-iodo group is the primary site for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

This reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for constructing biaryl scaffolds.

Protocol: Suzuki-Miyaura Coupling

-

Causality: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst that comes as a pre-formed Pd(0) species, requiring no in-situ reduction. A carbonate base like K₂CO₃ is sufficiently strong to facilitate the transmetalation step without promoting unwanted side reactions. A dioxane/water solvent system is excellent for dissolving both the organic substrate and the inorganic base.

-

Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to C(sp²)-C(sp) bonds, which are crucial in materials science and as precursors for more complex heterocycles.[4][6][7]

Protocol: Sonogashira Coupling

-

Causality: This protocol uses a classic Pd(II)/Cu(I) co-catalyst system. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ. Copper(I) iodide is essential for the copper cycle, which generates the copper acetylide intermediate required for transmetalation.[6] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) serves a dual role: it acts as the base to deprotonate the alkyne and often as the solvent.

-

Setup: To a dry Schlenk tube, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

-

Reagent/Solvent Addition: Add anhydrous, degassed triethylamine (TEA) or a mixture of THF/TEA. Then, add the terminal alkyne (1.1 eq) via syringe.

-

Reaction: Stir the mixture at room temperature to 50 °C for 2-8 hours.

-

Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of celite to remove metal salts.

-

Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify by flash column chromatography.

B. Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position

After functionalizing the C3 position, the C4-chloro group becomes an excellent handle for subsequent reactions. The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom's electron-withdrawing effect, activates the C4 position for nucleophilic attack.[8][9] This reaction typically requires heating and a suitable nucleophile.

Protocol: SNAr with a Secondary Amine

-

Causality: This reaction often proceeds without a catalyst but may require elevated temperatures to overcome the activation energy for disrupting the ring's aromaticity. A polar aprotic solvent like DMSO or NMP is ideal for solvating the ionic Meisenheimer intermediate. A base may be added to deprotonate the nucleophile or neutralize the HCl byproduct.

-

Setup: In a sealed tube, dissolve the C3-functionalized 4-chloro-2-aminopyridine derivative (1.0 eq) in DMSO or NMP.

-

Reagent Addition: Add the desired secondary amine (e.g., morpholine, piperidine) (1.5-2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.

-

Workup: Cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography or recrystallization.

Strategic Synthesis: A Multi-Step Application

The true power of this compound is demonstrated in multi-step synthetic sequences. A researcher can first perform a Sonogashira coupling at the C3-iodo position, followed by an SNAr at the C4-chloro position to rapidly build molecular complexity.

This strategic approach allows for the controlled and independent introduction of two different substituents onto the pyridine core, making this building block an invaluable tool for creating libraries of compounds for screening in drug discovery and materials development.

Conclusion

This compound is more than a simple chemical reagent; it is a platform for strategic and efficient synthesis. Its well-defined hierarchy of reactivity—with the C3-iodo position serving as the primary site for versatile palladium-catalyzed cross-coupling and the C4-chloro position acting as a subsequent site for nucleophilic substitution—provides chemists with a reliable roadmap for constructing complex molecules. By understanding the underlying principles of its reactivity and employing robust, validated protocols, researchers can fully leverage the synthetic potential of this powerful heterocyclic building block.

References

-

StackExchange (Chemistry). (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

-

Crystal Growth & Design. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

-

Nolan, S. P., & Organ, M. G. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Center for Biotechnology Information. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

- Patsnap. Method for synthesizing 4-chloro-pyridine.

-

ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 108(2), 288-325. Retrieved from [Link]

-

ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

-

MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

-

PubMed. (2011, October 7). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, December 1). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]

Sources

- 1. This compound | 417721-69-8 [sigmaaldrich.com]

- 2. This compound | 417721-69-8 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Senior Application Scientist's Technical Guide to 4-Chloro-3-iodopyridin-2-amine (CAS: 417721-69-8): A Cornerstone for Advanced Drug Discovery

Introduction: The Strategic Importance of a Polysubstituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged structure, forming the core of numerous therapeutic agents. However, the true potential for innovation lies in the precise and differential functionalization of this ring system. 4-Chloro-3-iodopyridin-2-amine emerges as a preeminent building block in this context. Its unique arrangement of an amine, a chloro group, and a highly reactive iodo group on a single pyridine ring provides a versatile platform for constructing complex molecular architectures.

This guide offers an in-depth analysis of this compound, moving beyond simple data recitation to explain the underlying principles of its synthesis, reactivity, and application. For researchers, scientists, and drug development professionals, understanding the nuances of this reagent is key to unlocking novel synthetic pathways and accelerating the discovery of next-generation therapeutics. It is a quintessential example of a molecule designed for purpose, enabling selective, sequential, and high-yield transformations that are critical in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3]

Core Physicochemical & Spectroscopic Data

A foundational understanding of a reagent's physical properties is paramount for its effective use in experimental design. The data below are compiled from verified sources and represent typical specifications for this compound.

| Property | Value | Source(s) |

| CAS Number | 417721-69-8 | [1][4] |

| Molecular Formula | C₅H₄ClIN₂ | [1][4][5] |

| Molecular Weight | 254.46 g/mol | [1][4] |

| Appearance | White to light brown solid | [6][7][8] |

| Melting Point | 111-113 °C | [9] |

| Boiling Point (Predicted) | 319.8 °C at 760 mmHg | [9] |

| Purity | Typically ≥97% | [5][9] |

| InChI Key | BWMULFKDCVPGNF-UHFFFAOYSA-N | [9] |

Synthesis Protocol and Mechanistic Rationale

The most common and reliable synthesis of this compound involves the regioselective iodination of 2-amino-4-chloropyridine. The choice of iodinating agent and reaction conditions is critical for achieving high yield and purity.

Underlying Principle: Electrophilic Aromatic Substitution

The synthesis hinges on an electrophilic aromatic substitution reaction. The amino group at the C2 position is a strong activating group, directing electrophiles to the ortho (C3) and para (C5) positions. Due to steric hindrance and the electronic landscape of the pyridine ring, the substitution occurs preferentially at the C3 position. Iodine monochloride (ICl) serves as a potent source of the electrophilic iodonium ion (I⁺).

Detailed Step-by-Step Experimental Protocol

This protocol is a robust, self-validating method adapted from established literature procedures.[7][10][11]

Materials:

-

2-Amino-4-chloropyridine

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Iodine monochloride (ICl)

-

Glacial Acetic Acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine 2-amino-4-chloropyridine (1.0 equiv), sodium acetate trihydrate (1.5 equiv), and glacial acetic acid.[6][11]

-

Addition of Iodinating Agent: Prepare a solution of iodine monochloride (1.1 equiv) in glacial acetic acid. Add this solution dropwise to the reaction mixture at room temperature.

-

Causality Insight: Glacial acetic acid is an ideal solvent as it effectively dissolves the reactants and facilitates the electrophilic substitution without competing with the reaction. Sodium acetate acts as a base to buffer the reaction and scavenge any HCl formed, driving the equilibrium towards the product.[10][11]

-

-

Reaction Execution: Heat the mixture to 70°C and stir for 16 hours.[10][11] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6][11]

-

Workup - Quenching and Extraction: After cooling to room temperature, carefully quench the reaction by the slow, portion-wise addition of saturated sodium bicarbonate solution until effervescence ceases.[6] Transfer the mixture to a separatory funnel and extract with ethyl acetate.[10][11]

-

Workup - Washing: Wash the combined organic layers sequentially with 10% sodium thiosulfate solution, water, and finally brine.[7][10]

-

Self-Validation Check: The sodium thiosulfate wash is crucial for quenching any unreacted iodine monochloride, which would otherwise contaminate the final product. A successful wash is indicated by the disappearance of any iodine color from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10][11]

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.[6][7][11]

Synthesis Workflow Diagram

Caption: Selective reactivity enabling sequential drug scaffold elaboration.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with halogenated aromatic amines.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [12]* Irritation: Causes skin irritation and serious eye irritation. [12]* Respiratory: May cause respiratory irritation. [12]

Recommended Handling & Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. [12][13]Ensure eyewash stations and safety showers are readily accessible. [13][14]* Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved). [12] * Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). [15] * Skin and Body Protection: Wear a lab coat and long-sleeved clothing. [15]* Hygiene: Wash hands thoroughly after handling. [12][14]Do not eat, drink, or smoke in the laboratory. [12]

-

Storage Guidelines

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [12][15]* Keep locked up and away from incompatible substances. [12]* Some suppliers recommend storage at refrigerator temperatures (2-8°C) and protection from light. [9][16]

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for the modern synthetic chemist. Its value is rooted in the predictable and highly selective reactivity of its C-I bond, which allows for the reliable execution of powerful cross-coupling reactions. This attribute, combined with the presence of additional functional handles, empowers researchers to design and execute efficient, modular syntheses of complex target molecules. For professionals in drug discovery and process development, mastering the application of this building block is a direct investment in the rapid and successful progression of research programs.

References

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). [Link]

-

4-chloro-3-iodo-pyridin-2-ylamine suppliers USA. Chemicals.co.uk. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH). [Link]

-

Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]

-

Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

2-Amino-4-chloro-3-iodopyridine. Georganics. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

2-Pyridinamine, 4-chloro-3-iodo (BSC). Pharmaffiliates. [Link]

-

2-Chloro-3-iodopyridin-4-amine. PubChem. [Link]

-

Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Sonogashira coupling. YouTube. [Link]

-

Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price. LookChem. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

- Method for synthesizing 4-chloro-pyridine.

Sources

- 1. 4-chloro-3-iodo-pyridin-2-ylamine suppliers USA [americanchemicalsuppliers.com]

- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 2-Chloro-3-iodopyridin-4-amine | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 417721-69-8 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.fi [fishersci.fi]

- 16. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to 4-Chloro-3-iodopyridin-2-amine (CAS: 417721-69-8) for Advanced Research and Development

Abstract: 4-Chloro-3-iodopyridin-2-amine is a strategically substituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of an activating amino group and two distinct halogen atoms on a pyridine core makes it a versatile synthetic building block. The chlorine and iodine moieties serve as orthogonal handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its core properties, safety profile, synthetic strategies, and applications, tailored for researchers, chemists, and professionals in drug discovery and development.

Core Molecular Profile

This compound is a solid organic compound characterized by a pyridine ring functionalized at the 2-, 3-, and 4-positions.[1] Understanding its fundamental identifiers and molecular properties is the first step in its effective application.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 417721-69-8[1][2] |

| Synonyms | 4-chloro-3-iodo-2-pyridinylamine |

Table 2: Molecular Formula and Weight

| Property | Value | Source |

| Molecular Formula | C₅H₄ClIN₂ | [1] |

| Molecular Weight | 254.46 g/mol | [1] |

Physicochemical and Safety Data

Handling and experimental design require a thorough understanding of the compound's physical properties and associated hazards.

Table 3: Physicochemical Properties

| Property | Value |

| Physical Form | Solid |

| Melting Point | 111-113 °C |

| Boiling Point | 319.8 °C at 760 mmHg |

| Storage Conditions | Store at 4°C, protect from light |

Table 4: GHS Safety and Hazard Information

| Category | Information |

| Pictogram | GHS06 (Toxic) |

| Signal Word | Danger |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation | |

| Precautionary Statements | P261, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P405, P501 |

Note: This information is aggregated and users should always consult the specific Safety Data Sheet (SDS) from their supplier.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through two primary routes: direct regioselective iodination of a precursor or a deprotection strategy from a protected intermediate.

Route 1: Deprotection of a Carbamate Intermediate

A common and high-yielding method involves the deprotection of a tert-butyl carbamate precursor.[3] This route is often preferred for its clean reaction profile and high purity of the final product. The carbamate group serves to moderate the reactivity of the amine and can influence the regioselectivity of earlier halogenation steps.

Experimental Protocol: Deprotection using Hydrobromic Acid [3]

-

Reaction Setup: Charge a round-bottom flask with tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate (1.0 eq).

-

Reagent Addition: Under stirring, add 48% aqueous hydrobromic acid (HBr). The amount can vary, with some procedures using it as the solvent and others using a stoichiometric amount.

-

Reaction Conditions: Heat the suspension. A typical condition is 100°C for 10-20 minutes, or until a clear solution forms, indicating the consumption of the starting material.[3] Alternatively, the reaction can proceed at room temperature over several hours.[3]

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

-

Basification: Carefully neutralize the mixture by adding a 6M solution of sodium hydroxide (NaOH) until the solution is basic. This will precipitate the free amine product.

-

Isolation: Collect the resulting solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with water and dry under vacuum to afford this compound, often as a white or off-white solid with high yield (e.g., 90%).[3]

Self-Validation Insight: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the less polar carbamate starting material and the appearance of the more polar amine product at the baseline. The final product's identity and purity can be confirmed by Mass Spectrometry (MS), which should show a peak corresponding to the molecular ion (m/z ≈ 255 [M+H]⁺), and by Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for the synthesis of this compound via deprotection.

Route 2: Proposed Regioselective Iodination

A direct synthesis would involve the regioselective iodination of 4-chloropyridin-2-amine. In electrophilic aromatic substitution on this substrate, the powerful activating, ortho-directing effect of the C2-amino group dominates over the deactivating, ortho/para-directing C4-chloro group. This makes the C3 position the most electron-rich and sterically accessible site for iodination.

Mechanistic Rationale: The lone pair of the amino group donates electron density into the pyridine ring, particularly at the ortho (C3) and para (C5) positions. The C3 position is strongly activated. While the C4-chloro group also directs ortho (to C3 and C5), its deactivating inductive effect is weaker than the activating resonance effect of the amine. Therefore, an electrophilic iodine source (I⁺) will preferentially attack the C3 position.

Applications in Drug Discovery and Development

The true value of this compound lies in its capacity as a versatile intermediate for building complex molecules.[4] The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The distinct halogen atoms at the C3 and C4 positions provide orthogonal synthetic handles for diversification.

Key Synthetic Transformations:

-

Suzuki Coupling: The C3-iodine bond is significantly more reactive than the C4-chlorine bond in palladium-catalyzed Suzuki couplings. This allows for the selective introduction of aryl or heteroaryl groups at the C3 position by reacting the compound with a boronic acid.

-

Sonogashira Coupling: The C3-iodine is also highly reactive in Sonogashira couplings, enabling the attachment of terminal alkynes to create extended π-systems, a common strategy in materials science and for kinase inhibitor scaffolds.

-

Buchwald-Hartwig Amination: While less common at the C3 position, the C4-chloro group can undergo amination or etherification reactions under more forcing conditions, after the C3 position has been functionalized.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the halogens, can allow for SNAr reactions at the C4 position with strong nucleophiles.

Caption: Key cross-coupling reactions enabled by this compound.

This strategic functionalization allows for the rapid generation of compound libraries, which is essential for structure-activity relationship (SAR) studies in the early phases of drug discovery. The presence of chlorine-containing analogues has been noted as a significant factor in many FDA-approved drugs, enhancing properties like metabolic stability and binding affinity.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its well-defined molecular and physicochemical properties, coupled with a robust safety profile, make it a reliable component in the research pipeline. The compound's true power is realized through its differential reactivity, allowing chemists to selectively build out molecular complexity from its pyridine core. For researchers in drug development and advanced materials, mastering the use of this intermediate opens a direct and efficient pathway to novel and potentially impactful chemical entities.

References

Sources

4-Chloro-3-iodopyridin-2-amine synthesis from 2-aminopyridine

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-iodopyridin-2-amine from 2-Aminopyridine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a critical building block in modern medicinal chemistry and drug development.[1][2] Recognizing the inherent challenges of direct, regioselective functionalization of the 2-aminopyridine scaffold, this document outlines a robust and scalable two-stage synthetic strategy. The core of this guide focuses on the high-yield synthesis of the key intermediate, 2-amino-4-chloropyridine, followed by a detailed protocol for its subsequent, highly regioselective iodination. We delve into the mechanistic underpinnings of each transformation, explaining the causality behind reagent choice and reaction conditions to ensure reproducibility and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable pathway to this valuable synthetic intermediate.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine nucleus is a cornerstone of pharmaceutical science, present in a vast array of therapeutic agents. The specific substitution pattern on the pyridine ring is paramount, as it dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. This compound, in particular, is a highly sought-after intermediate due to the orthogonal reactivity of its three distinct functional groups: the amino group, the chloro group, and the iodo group. This trifunctional scaffold allows for sequential, site-selective modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions at the halogenated positions and derivatization of the amino group, enabling the rapid construction of complex molecular libraries for drug discovery.[2]

However, the synthesis of such precisely substituted pyridines is non-trivial. The powerful activating and ortho-, para-directing effect of the C2-amino group often leads to a mixture of isomers in classical electrophilic substitution reactions, making the direct conversion of 2-aminopyridine to the desired target challenging and inefficient.[3][4] This guide presents a validated, logical approach that circumvents these regioselectivity issues by employing a key, pre-functionalized intermediate.

Synthetic Strategy and Retrosynthetic Analysis

A direct, one-pot synthesis of this compound from 2-aminopyridine is synthetically challenging due to competing regiochemical outcomes. A more robust strategy involves a two-stage approach:

-

Formation of a Key Intermediate: The synthesis of 2-amino-4-chloropyridine. This intermediate correctly places the amino and chloro groups, simplifying the subsequent iodination step.

-

Regioselective Iodination: The introduction of iodine at the C3 position of 2-amino-4-chloropyridine. The directing effects of the existing substituents are leveraged to achieve high regioselectivity.

This strategic disconnection provides a clear and controllable path to the target molecule.

Caption: Retrosynthetic analysis of this compound.

Stage 1: Synthesis of the Key Intermediate, 2-Amino-4-chloropyridine

Direct chlorination of 2-aminopyridine with reagents like N-chlorosuccinimide (NCS) or chlorine gas typically yields the 5-chloro or 3,5-dichloro products.[3][5] Achieving selective chlorination at the C4 position is not feasible in a single step. Therefore, a more reliable, multi-step approach starting from a different pyridine derivative is standard practice in the field. A common and efficient method involves the reduction of 2-chloro-4-nitropyridine.[6][7]

Detailed Experimental Protocol: Reduction of 2-Chloro-4-nitropyridine

This protocol utilizes iron powder in an acidic medium, a classic and cost-effective method for nitro group reduction.

Materials and Reagents:

-

2-Chloro-4-nitropyridine N-oxide

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid

-

Sodium Hydroxide (50% aq. solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Chloride solution (Brine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitropyridine N-oxide (1 equivalent), iron powder (3.5 equivalents), and glacial acetic acid.[7]

-

Reaction Execution: Heat the mixture to reflux. The reaction is exothermic and should be monitored. Maintain reflux for 1.5-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow addition of a 50% aqueous sodium hydroxide solution until the pH is between 7.0 and 8.0.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with brine and deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be recrystallized from a benzene/cyclohexane mixture to yield pure 2-amino-4-chloropyridine as a white crystalline solid.[7][8]

Stage 2: Core Synthesis: Regioselective Iodination

With 2-amino-4-chloropyridine in hand, the final step is the regioselective introduction of an iodine atom. This is an electrophilic aromatic substitution reaction. The C2-amino group is a strong activating group, directing electrophiles to the ortho (C3) and para (C5) positions. The C4-chloro group is a deactivating group. The C3 position is electronically favored for substitution, leading to a highly regioselective outcome.

Mechanistic Rationale and Reagent Selection

The choice of iodinating agent is critical. While molecular iodine can be used, it is often slow and requires an oxidizing agent. More potent electrophilic iodine sources such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are preferred for their higher reactivity and cleaner reaction profiles.[9][10][11] Both reagents function as a source of an electrophilic iodine species ("I+") that is attacked by the electron-rich pyridine ring.

Caption: Simplified mechanism of electrophilic iodination at the C3 position.

Detailed Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from established procedures and offers mild reaction conditions and simple handling.[12]

Materials and Reagents:

-

2-Amino-4-chloropyridine (1 equivalent)

-

N-Iodosuccinimide (NIS) (1.0 - 1.1 equivalents)[9]

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

10% Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: Dissolve 2-amino-4-chloropyridine in DMF in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add N-Iodosuccinimide portion-wise to the solution at room temperature.

-

Reaction Execution: Stir the mixture at room temperature overnight.

-

Monitoring: Monitor the reaction by TLC or LC/MS for the disappearance of the starting material.

-

Quenching and Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with 10% aqueous sodium thiosulfate solution (to remove any unreacted iodine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound as a light brown solid.[12][13]

Data Presentation and Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

Summary of a Representative Synthesis

| Parameter | 2-Amino-4-chloropyridine | N-Iodosuccinimide (NIS) | This compound |

| Molecular Weight ( g/mol ) | 128.56 | 224.98 | 254.45 |

| Equivalents | 1.0 | 1.0 | - |

| Typical Yield | - | - | ~45-60% (after purification)[13] |

| Appearance | White Solid | Bright Yellow Powder | Light Brown Solid[12][13] |

| Melting Point (°C) | 130 °C | 200-202 °C (dec.)[10] | 116-117 °C[14] |

Expected Spectroscopic Data

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ should show two characteristic doublets in the aromatic region corresponding to the protons at the C5 and C6 positions, along with a broad singlet for the -NH₂ protons.[14]

-

Mass Spectrometry (MS): GC/MS (EI) analysis will show a molecular ion peak (M⁺) consistent with the calculated mass of the product.[13]

Safety and Handling

-

N-Iodosuccinimide (NIS): Is an irritant and light-sensitive. Handle in a well-ventilated fume hood and store in a dark container.[10]

-

Iodine Monochloride (ICl): Is highly corrosive and a strong oxidizing agent. Reacts violently with water. Must be handled with extreme care in a fume hood.

-

Dimethylformamide (DMF): Is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

-

Halogenated Pyridines: Can be toxic and irritating. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from the conceptual starting point of 2-aminopyridine is most effectively and reliably achieved through a strategic, multi-step pathway. By first preparing the 2-amino-4-chloropyridine intermediate, the common regioselectivity problems associated with direct halogenation are neatly circumvented. The subsequent electrophilic iodination using N-Iodosuccinimide proceeds with high regioselectivity for the C3 position, providing the desired product in good yields. This guide provides a detailed, mechanistically-grounded, and validated protocol suitable for implementation in research and development laboratories.

References

-

Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (n.d.). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 861-871. Available at: [Link]

- Google Patents. (n.d.). US2521544A - Iodinating amino pyrimidines and amino pyridines. Google Patents.

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Royal Society of Chemistry. Available at: [Link]

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine. Google Patents.

-

ResearchGate. (n.d.). Selectfluor-mediated chlorination of 2-aminopyridines and 2-aminodiazines with LiCl. ResearchGate. Available at: [Link]

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Amino-4-chloropyridine CAS 19798-80-2. Shaanxi Bloom Tech Co., Ltd. Available at: [Link]

-

The Journal of Organic Chemistry (ACS Publications). (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). N-Iodosuccinimide. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1971). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives. Royal Society of Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 4. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [guidechem.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 8. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 10. calibrechem.com [calibrechem.com]

- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 12. echemi.com [echemi.com]

- 13. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 4-Chloro-3-iodopyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-3-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its precise chemical identity, distinguishing it from its common isomer, 2-Chloro-3-iodopyridin-4-amine, with which it is often confused. This guide will cover its physicochemical properties, present a detailed synthetic protocol, and explore its applications as a versatile building block in the development of novel therapeutic agents. The content herein is curated for researchers and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.

Introduction and Nomenclature

Halogenated pyridines are a cornerstone of modern medicinal chemistry, with the inclusion of chlorine and iodine atoms often enhancing the biological activity and pharmacokinetic profiles of drug candidates.[1] this compound is a bifunctionalized pyridine ring system that presents multiple reactive sites for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.[2][3]

IUPAC Name and Synonyms

The correct IUPAC name for the compound of interest is This compound .

Common synonyms include:

-

4-chloro-3-iodo-2-pyridinylamine

It is critically important to distinguish this compound from its isomer, 2-Chloro-3-iodopyridin-4-amine . While structurally similar, the differing positions of the amine and chloro substituents lead to distinct chemical reactivity and, consequently, different applications. Much of the readily available literature and commercial listings refer to the '4-amine' isomer, and researchers should exercise caution in sourcing this material.

-

Topic of this guide: this compound

-

CAS Number: 417721-69-8

-

-

Commonly confused isomer: 2-Chloro-3-iodopyridin-4-amine

The structural differences are illustrated below:

Caption: Structural Isomers.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄ClIN₂ | |

| Molecular Weight | 254.46 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 111-113 °C | |

| Boiling Point | 319.8 °C at 760 mmHg | |

| Storage Temperature | 4°C, protect from light | |

| InChI Key | BWMULFKDCVPGNF-UHFFFAOYSA-N |

Synthesis and Mechanism

While specific synthetic routes for this compound are not as widely published as its isomer, a general and illustrative synthesis can be extrapolated from established methods for halogenating aminopyridines. The synthesis of the related isomer, 2-chloro-3-iodopyridin-4-amine, typically involves the direct iodination of 2-chloro-4-aminopyridine.[8][9][10]

A plausible synthetic pathway for this compound would likely start from 2-amino-4-chloropyridine. The key transformation is the regioselective iodination at the 3-position. The amino group at C2 is an activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions. The chloro group at C4 is a deactivating group but also directs ortho/para. The combined effect favors substitution at the C3 and C5 positions.

Illustrative Synthetic Protocol

The following protocol is a representative method for the iodination of an aminopyridine derivative, adapted for the synthesis of the target compound.

Reaction: Iodination of 2-Amino-4-chloropyridine

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Chloro-3-iodopyridin-4-amine AldrichCPR 909036-46-0 [sigmaaldrich.com]

- 6. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

Spectroscopic data of 4-Chloro-3-iodopyridin-2-amine (NMR, IR, MS)

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 4-Chloro-3-iodopyridin-2-amine (CAS: 417721-69-8). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation. It delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and validated understanding of the molecule's structural identity.

Introduction: The Analytical Imperative

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring an amine, a chloro group, and an iodo group—creates a distinct electronic and steric environment. Accurate structural confirmation is paramount for its application in synthesis and drug discovery, necessitating a multi-faceted analytical approach. This guide details the expected outcomes and methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing the foundational data for unambiguous characterization.

| Compound Information | |

| IUPAC Name | This compound |

| CAS Number | 417721-69-8 |

| Molecular Formula | C₅H₄ClIN₂ |

| Molecular Weight | 254.46 g/mol |

| Monoisotopic Mass | 253.91077 Da[1] |

| Physical Form | Solid |

| Melting Point | 111-113 °C |

| Chemical Structure |  |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[2] The analysis of chemical shifts, coupling constants, and signal integrals allows for a complete mapping of the molecular framework.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic region for the pyridine ring protons and a signal for the amine protons. The electron-donating amine group and the electron-withdrawing halogen substituents create a unique electronic environment that dictates the chemical shifts of the ring protons.[4][5]

| Predicted Signal | Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| 1 | H-5 | ~ 7.8 - 8.0 | Doublet (d) | ~ 5-6 Hz | 1H |

| 2 | H-6 | ~ 6.7 - 6.9 | Doublet (d) | ~ 5-6 Hz | 1H |

| 3 | -NH₂ | ~ 5.0 - 6.0 | Broad Singlet (br s) | - | 2H |

Causality of Predictions:

-

H-5 and H-6 Coupling: The two adjacent protons on the pyridine ring, H-5 and H-6, will split each other into doublets, a characteristic feature of an AB spin system where other couplings are absent.

-

Chemical Shift of H-5: The H-5 proton is ortho to the electron-withdrawing chlorine atom, which deshields it and shifts its signal downfield.

-

Chemical Shift of H-6: The H-6 proton is adjacent to the nitrogen atom but is influenced by the electron-donating amine group at position 2, which tends to shield it, shifting its signal upfield relative to H-5.[6]

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.

| Predicted Signal | Carbon | Predicted δ (ppm) | Rationale |

| 1 | C-2 | ~ 158 - 162 | Attached to two nitrogen atoms (in the ring and the amine), highly deshielded. |

| 2 | C-4 | ~ 148 - 152 | Attached to the electronegative chlorine atom, significantly deshielded. |

| 3 | C-6 | ~ 140 - 145 | Adjacent to the ring nitrogen, deshielded. |

| 4 | C-5 | ~ 110 - 115 | Shielded relative to other ring carbons due to its position relative to substituents. |

| 5 | C-3 | ~ 85 - 90 | Attached to the large, polarizable iodine atom (heavy atom effect), causing a significant upfield shift. |

Causality of Predictions:

-

The chemical shifts of carbons in a pyridine ring are influenced by the electronegativity and position of substituents.[7]

-

The C-3 carbon's attachment to iodine is the most diagnostically significant feature. The "heavy atom effect" of iodine causes a pronounced upfield shift for the directly attached carbon, a well-documented phenomenon in ¹³C NMR spectroscopy.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standardized procedure for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8] DMSO-d₆ is often preferred for primary amines as it can slow down proton exchange, sometimes resolving N-H couplings.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. This is a critical step for resolution.[9]

-

Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Predicted IR Spectrum Analysis

The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the primary amine and the vibrations of the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Comments |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium | The presence of two distinct bands in this region is a definitive indicator of a primary amine (-NH₂).[11][12] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on the pyridine ring. |

| 1650 - 1580 | N-H Scissoring (Bend) | Strong | This bending vibration is also characteristic of primary amines.[13] |

| 1600 - 1450 | Aromatic C=C and C=N Stretch | Medium to Strong | Multiple bands are expected in this "fingerprint" region, corresponding to the stretching vibrations of the pyridine ring. |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | The stretching of the bond between the amine nitrogen and the aromatic carbon (C2).[11] |

| 850 - 750 | C-Cl Stretch | Strong | The vibration of the carbon-chlorine bond. |

Experimental Protocol: FT-IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and lack of sample preparation.[14]

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to measure the ambient spectrum (e.g., air, CO₂), which will be automatically subtracted from the sample spectrum.[15]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[16] High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the elemental composition.

Predicted Mass Spectrum Analysis (ESI-HRMS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically producing a protonated molecular ion [M+H]⁺.[17] The most critical feature in the mass spectrum of this compound is the isotopic pattern caused by chlorine.

-

Chlorine Isotopes: Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

Isotopic Pattern: This ~3:1 ratio means that any ion containing one chlorine atom will appear as a pair of peaks separated by 2 m/z units. The peak corresponding to the ³⁵Cl isotope (M+) will be approximately three times more intense than the peak for the ³⁷Cl isotope (M+2).[18][19][20]

-

Iodine: Iodine is monoisotopic (¹²⁷I), so it does not contribute to isotopic complexity but defines the base mass.

| Ion | Formula | Predicted Monoisotopic m/z | Key Feature |

| [M]⁺ (with ³⁵Cl) | C₅H₄³⁵ClIN₂ | 253.9108 | M+ peak |

| [M]⁺ (with ³⁷Cl) | C₅H₄³⁷ClIN₂ | 255.9078 | M+2 peak, ~33% intensity of M+ |

| [M+H]⁺ (with ³⁵Cl) | C₅H₅³⁵ClIN₂ | 254.9181 | M+H peak, most likely base peak in ESI+ |

| [M+H]⁺ (with ³⁷Cl) | C₅H₅³⁷ClIN₂ | 256.9151 | (M+H)+2 peak, ~33% intensity of (M+H) |

Data based on predicted values from PubChem and isotopic abundance principles.[1] The detection of this characteristic 3:1 isotopic cluster is conclusive evidence for the presence of a single chlorine atom in the molecule.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[21]

-

Perform a serial dilution to create a final working solution of ~1-10 µg/mL. Overly concentrated samples can cause signal suppression and contaminate the instrument.[21]

-

The solution must be free of particulates; filter if necessary.

-

-

Infusion and Ionization:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

A heated drying gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions.

-

-

Mass Analysis:

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ species.

-

Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements to within 5 ppm, allowing for confident elemental formula determination.

-

Conclusion: An Integrated and Self-Validating Analysis

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data.

-

MS confirms the correct molecular weight and elemental formula, with the diagnostic 3:1 isotopic cluster proving the presence of one chlorine atom.

-

IR validates the presence of key functional groups, most notably the primary amine (-NH₂) and the aromatic pyridine ring.

-

NMR provides the final, detailed blueprint of the molecule, confirming the connectivity of the atoms and the specific substitution pattern on the pyridine ring.

Each protocol described herein acts as a self-validating system, where the results from one technique corroborate the others, leading to an unambiguous and trustworthy structural assignment essential for all subsequent research and development activities.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Clark, J. (2023). Compounds containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1957). The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines. Canadian Journal of Chemistry, 35(12), 1487-1494. Retrieved from [Link]

-

Reusch, W. (n.d.). Interpretation of mass spectra. Michigan State University. Retrieved from [Link]

-

Smith, B. C. (2015). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

-

Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Perkampus, H. H., & Krüger, U. (1967). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry, 19(2), 121-125. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Cîrîc, A., et al. (2021). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 6(1), 41-44. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

-

Reusch, W. (n.d.). Mass Spectrometry. Michigan State University. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

- Mondal, B., et al. (2017). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Chemistry - A European Journal, 23(47), 11252-11256.

-

de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 48(5), 527-542. Retrieved from [Link]

-

Liko, F., & Hartinger, C. G. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 21-41. Retrieved from [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3-12. Retrieved from [Link]

-

Goolsby, B., & Brodbelt, J. S. (2001). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 73(6), 1270-1276. Retrieved from [Link]

- Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 15, 549-553.

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Parella, T. (2006). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. The Journal of Organic Chemistry, 71(14), 5397-5401. Retrieved from [Link]

- Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

Appleby, K. M., et al. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemical Communications, 52(28), 5009-5012. Retrieved from [Link]

-

Foriş, A., et al. (2011). 13C-NMR spectrum of (4). ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H4ClIN2). Retrieved from [Link]

- Akter, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5048.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C5H4ClIN2) [pubchemlite.lcsb.uni.lu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. sc.edu [sc.edu]

- 4. asianpubs.org [asianpubs.org]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. allreviewjournal.com [allreviewjournal.com]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. jascoinc.com [jascoinc.com]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

- 21. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Chloro-3-iodopyridin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Imperative in Modern Chemistry

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the blueprint for its function, reactivity, and interaction with biological systems. 4-Chloro-3-iodopyridin-2-amine, a halogenated heterocyclic compound, stands as a versatile scaffold in medicinal chemistry, with potential applications stemming from its unique electronic and steric properties.[1] Understanding its solid-state conformation through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design, polymorphism screening, and the optimization of its physicochemical properties.

This guide provides an in-depth, field-proven methodology for the complete crystal structure analysis of this compound, from initial synthesis to the final elucidation of its intricate intermolecular interactions. As your senior application scientist, I will not only outline the steps but also explain the critical reasoning behind each experimental choice, ensuring a self-validating and robust workflow.

Part 1: Synthesis and Single Crystal Growth: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. A flawed crystal is the ultimate bottleneck, rendering even the most advanced diffractometer useless.

Proposed Synthesis of this compound

While various synthetic routes exist for substituted pyridines, a reliable method involves the direct iodination of a precursor. The following protocol is adapted from established procedures for similar compounds.[2][3]

Protocol 1: Synthesis

-

Reaction Setup: To a solution of 4-chloro-2-aminopyridine (1.0 equiv.) in glacial acetic acid, add N-iodosuccinimide (NIS) (1.1 equiv.). The use of NIS provides a milder and more selective iodinating agent compared to harsher alternatives like iodine monochloride.

-

Execution: Stir the mixture at room temperature under a nitrogen atmosphere for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with a 10% sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Crystallization: The Art and Science of Molecular Self-Assembly

Growing a single crystal is an exercise in controlling thermodynamics and kinetics. The goal is to allow molecules to transition from the disordered solution phase to a highly ordered solid phase slowly and methodically.

Protocol 2: Crystallization by Slow Evaporation

-

Solvent Screening (The Causality): The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at room temperature. High solubility prevents precipitation, while poor solubility hinders the initial dissolution. A solvent system like ethanol/water or dichloromethane/hexane is often a good starting point for polar molecules like the title compound.

-

Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of the chosen solvent in a small, clean vial.

-